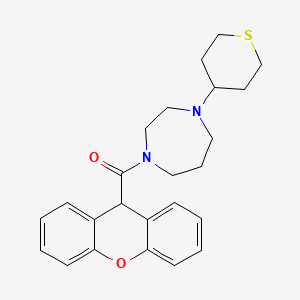
(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone is a chemical compound that has been synthesized for scientific research purposes. This compound is also known as THP-Xan and has been studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Rearrangements
- A novel synthesis pathway has been developed for 2,3-dihydro-1H-1,3-diazepin-2-ones, which are chemically related to the compound . These pathways involve thermal elimination processes and yield pyrrole derivatives through new rearrangement reactions under both basic and acidic conditions, suggesting potential for diverse synthetic applications (Fesenko & Shutalev, 2014).
Photolytic Reactions and Functionalization
- The photochemical reactions of diazoketones, which bear structural similarities to the target compound, have been studied for their ability to undergo C-H functionalization of aliphatic compounds without nitrogen elimination. This process yields N-substituted hydrazones and demonstrates an unusual route for modifying aliphatic chains, providing insights into novel synthetic routes that may also apply to the target compound (Rodina et al., 2016).
Xanthine Oxidase Inhibition and Antioxidant Properties
- Benzophenone-tagged thiazolidinone analogs, which share functional groups with the target compound, have shown potent xanthine oxidase inhibition and antioxidant properties. This indicates potential therapeutic applications in managing conditions related to oxidative stress and enzyme regulation (Ranganatha et al., 2014).
Propiedades
IUPAC Name |
[4-(thian-4-yl)-1,4-diazepan-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S/c27-24(26-13-5-12-25(14-15-26)18-10-16-29-17-11-18)23-19-6-1-3-8-21(19)28-22-9-4-2-7-20(22)23/h1-4,6-9,18,23H,5,10-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSSGACGQMKSOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5CCSCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2403370.png)
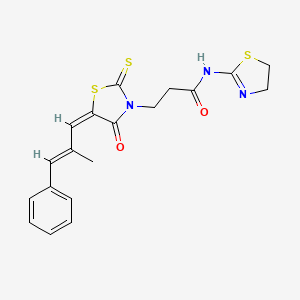
![Methyl 3-({2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2403374.png)
![2,4-dichloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2403378.png)
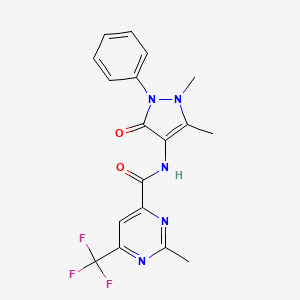
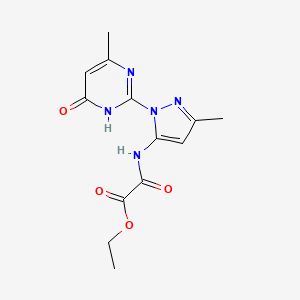
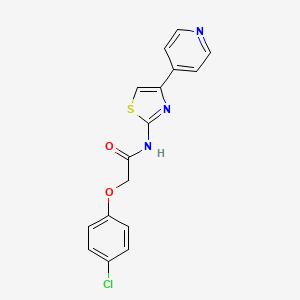
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2403384.png)

![4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2403386.png)


![N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2403391.png)